

# history and development of Triclocarban as an antimicrobial

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An In-depth Technical Guide to the History and Development of Triclocarban as an Antimicrobial

## Executive Summary

Triclocarban (TCC), a chlorinated carbanilide, was first synthesized in the 1950s and has been utilized for over six decades as a broad-spectrum antimicrobial agent, primarily against Gram-positive bacteria.[1][2] Its primary application has been in personal care products, particularly antibacterial bar soaps, where its concentration could reach up to 1.5%.[2][3] The development of TCC was driven by a growing demand for effective topical antiseptics in both medical and consumer settings.[1] While its antimicrobial efficacy is well-documented, the precise mechanism of action remains a subject of investigation, with primary theories pointing towards the inhibition of the enoyl-acyl carrier protein reductase (ENR or FabI), an essential enzyme in bacterial fatty acid synthesis, and more recently, the inhibition of MenG in the menaquinone biosynthetic pathway.[4][5] Concerns over endocrine-disrupting properties and the potential for promoting antibiotic resistance led to increased regulatory scrutiny.[6][7] In 2016, the U.S. Food and Drug Administration (FDA) banned its use in over-the-counter consumer antiseptic wash products due to the lack of evidence for its safety in long-term daily use and its superiority over plain soap and water.[3][6][8] This guide provides a comprehensive technical overview of the history, chemical synthesis, mechanisms of action, quantitative efficacy, and key experimental protocols related to Triclocarban.

## A History of Development and Regulation

Triclocarban was first synthesized in the 1950s amidst a post-war surge in the development of novel antimicrobial agents.[1] It was introduced for use in toilet soap in 1956 and became a common ingredient in a vast array of consumer products, including bar soaps, body washes, and deodorants over the following decades.[1][3] By 2005, an estimated 80% of all antimicrobial bar soaps sold in the United States contained Triclocarban.[9] Its popularity was fueled by marketing that emphasized an extra layer of protection against germs compared to conventional soap.[1]

However, beginning in the 1970s, the FDA started to review the safety of antimicrobial agents like Triclocarban, a process that continued for decades.[9] In the 21st century, concerns mounted regarding its environmental persistence, bioaccumulation, and potential to act as an endocrine disruptor in humans.[1][9] These concerns, coupled with questions about its contribution to antibiotic resistance, prompted legal action that forced a formal review.[6][9] In September 2016, the FDA issued a final rule banning Triclocarban and 18 other antimicrobial ingredients from over-the-counter consumer wash products, stating that manufacturers had not proven them to be safe for long-term daily use or more effective than plain soap and water.[6][8][9]

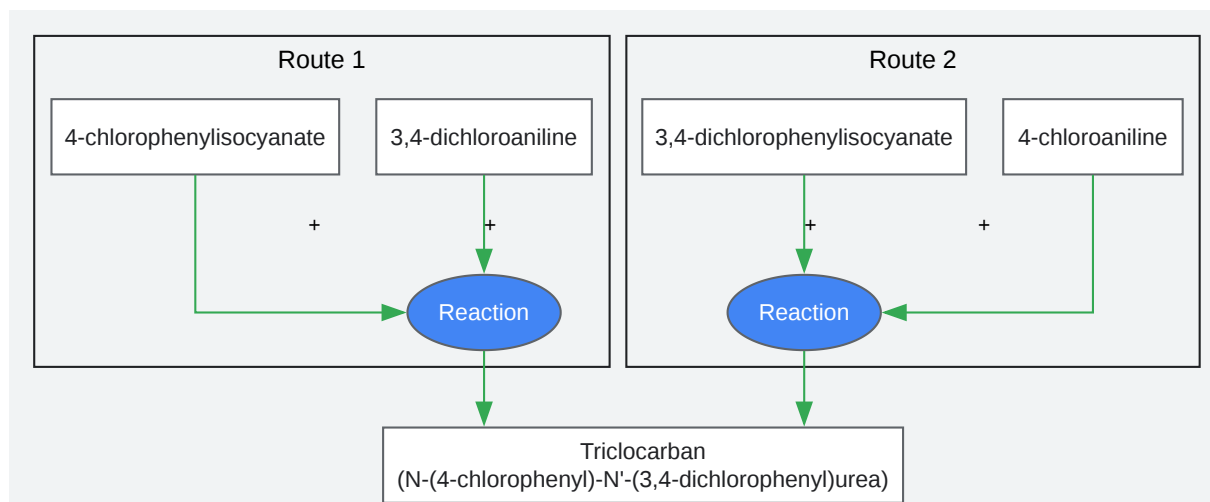
## Chemical Properties and Synthesis

Triclocarban, with the chemical name N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, is a white powder characterized by its low solubility in water and a high melting point between 250-255°C.[10] Its molecular formula is  $C_{13}H_9Cl_3N_2O$ . [10][11] The lipophilic nature of the molecule, conferred by the three chlorine atoms on its two phenyl rings, is crucial to its antimicrobial activity.[10]

Commercially, the synthesis of Triclocarban is achieved through the reaction of an isocyanate with an aniline. There are two primary industrial routes:

- The reaction of 4-chlorophenylisocyanate with 3,4-dichloroaniline.[9][10][11]
- The reaction of 3,4-dichlorophenylisocyanate with 4-chloroaniline.[9][10][11]

Both pathways result in the formation of the characteristic urea linkage between the two substituted phenyl rings, yielding high-purity ( $\geq 98\%$ ) Triclocarban suitable for commercial applications.[10]



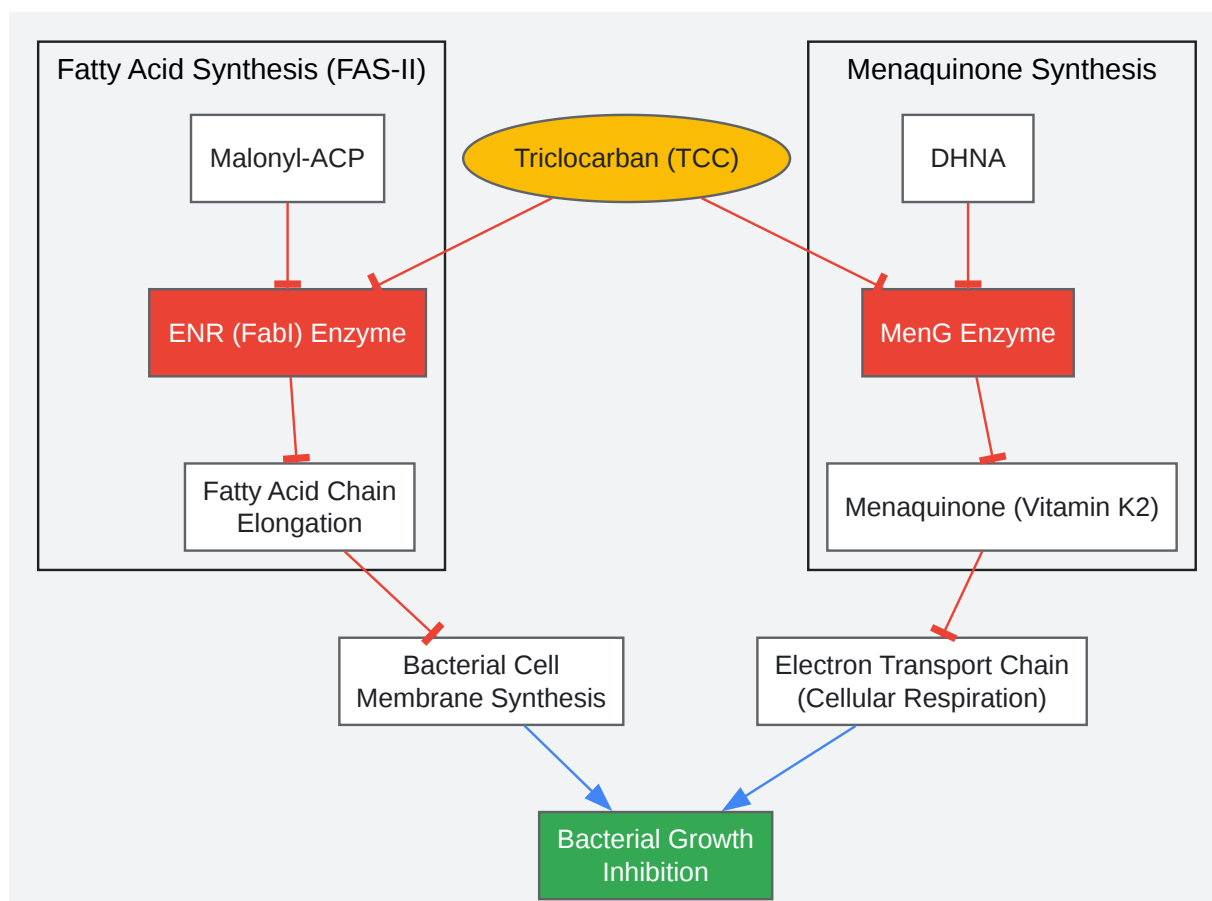
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**Figure 1:** Commercial Synthesis Routes of Triclocarban.

## Antimicrobial Mechanism of Action

Triclocarban is a bacteriostatic agent primarily effective against Gram-positive bacteria, such as *Staphylococcus aureus*.<sup>[9][11]</sup> While its exact mode of action was considered unknown for many years, research has pointed to several potential mechanisms. The prevailing theory is that TCC, similar to the structurally related triclosan, inhibits the enzyme enoyl-(acyl-carrier protein) reductase (ENR), which is coded by the *fabI* gene.<sup>[4][12]</sup> ENR catalyzes the final, rate-limiting step in each cycle of the type II fatty acid synthase (FAS-II) system, which is essential for building the bacterial cell membrane.<sup>[4]</sup> By inhibiting this enzyme, TCC disrupts membrane synthesis, leading to the cessation of bacterial growth.<sup>[4]</sup>

A secondary proposed mechanism, particularly in *S. aureus*, involves the inhibition of MenG (1,4-dihydroxy-2-naphthoate methyltransferase), an enzyme critical for the biosynthesis of menaquinone (Vitamin K2).<sup>[5]</sup> Menaquinone is a vital component of the bacterial electron transport chain, and its disruption impairs cellular respiration. This dual-targeting potential contributes to its effectiveness.



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**Figure 2:** Proposed Antimicrobial Mechanisms of Action for Triclocarban.

## Efficacy and Potency

The antibacterial activity of Triclocarban is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a bacterium. In vitro studies have demonstrated its effectiveness against various Gram-positive strains.

Bacterial Species	Strain	Minimum Inhibitory Concentration (MIC)	Reference
Staphylococcus aureus	Multiple Strains	0.5 - 8 mg/L	[9]
Streptococcus spp.	Multiple Strains	0.5 - 8 mg/L	[9]
Enterococcus spp.	Multiple Strains	0.5 - 8 mg/L	[9]
Staphylococcus aureus	NCTC 8325	16 µg/mL (or mg/L)	[13]
Enterococcus faecalis	(Not Specified)	32 µg/mL (or mg/L)	[13]

Table 1: In Vitro Antimicrobial Efficacy of Triclocarban

Human exposure studies have been conducted to quantify the dermal absorption of Triclocarban from consumer products. These studies are critical for assessing safety and systemic exposure levels.

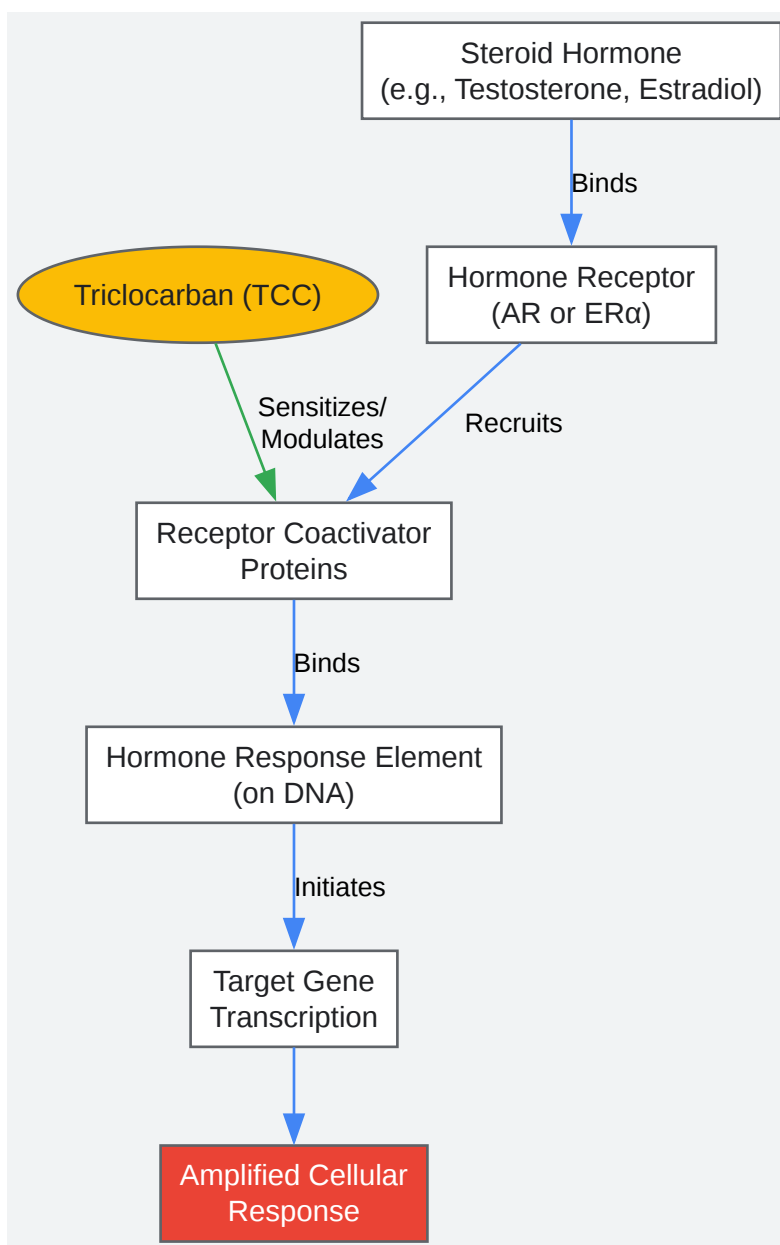
Study Parameter	Value	Experimental Conditions	Reference
Mean Soap Consumption	11.7 ± 2.6 g	Whole-body showering with bar soap	[14]
TCC Applied per Shower	70 ± 15 mg	Bar soap containing 0.6% TCC	[14]
Estimated Dermal Absorption	0.6% of applied dose	Calculated from urinary excretion of metabolites	[4][14]
Total Absorbed Amount	~0.5 ± 0.1 mg	Per shower, per person	[14]

Table 2: Summary of Human Dermal Absorption Data for Triclocarban

## Mammalian Biological Activity and Endocrine Disruption

Beyond its antimicrobial properties, Triclocarban has been shown to exhibit biological activity in mammalian systems, raising health concerns. It is classified as an endocrine-disrupting compound (EDC) due to its ability to interfere with hormone signaling pathways.<sup>[9][15]</sup>

In vitro studies have demonstrated that TCC can enhance or amplify the effects of endogenous steroid hormones, including testosterone and estradiol.<sup>[12][16]</sup> It achieves this not by binding directly to the hormone receptors (Androgen Receptor - AR, and Estrogen Receptor - ER $\alpha$ ), but likely by modulating the activity of receptor coactivators.<sup>[9][12]</sup> This leads to an amplified transcriptional response of hormone-responsive genes.<sup>[15][16]</sup> TCC has also been shown to activate other nuclear receptors, such as the Constitutive Androstane Receptor (CAR) and Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in the metabolism of xenobiotics and lipids, respectively.<sup>[15][17]</sup>



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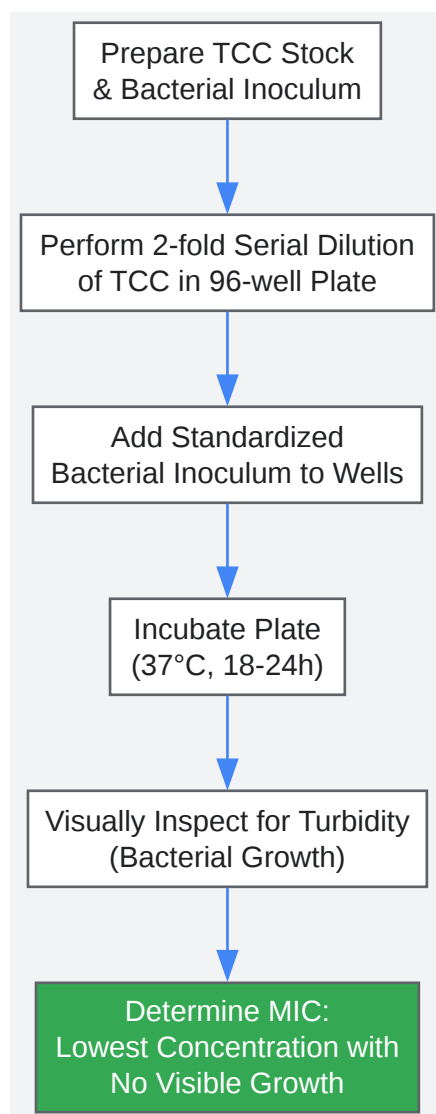
**Figure 3:** TCC-Mediated Amplification of Steroid Hormone Signaling.

## Key Experimental Methodologies

### Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

- **Preparation of Antimicrobial Stock:** Prepare a high-concentration stock solution of Triclocarban in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (MHB).
- **Bacterial Inoculum Preparation:** Culture the test bacterium (e.g., *S. aureus*) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx.  $1.5 \times 10^8$  CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of  $5 \times 10^5$  CFU/mL in the test wells.
- **Serial Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the TCC solution with MHB to create a range of decreasing concentrations.
- **Inoculation:** Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no TCC) and a negative control well (broth only).
- **Incubation:** Incubate the plate at 35-37°C for 18-24 hours.
- **Reading Results:** The MIC is determined as the lowest concentration of Triclocarban at which there is no visible turbidity (bacterial growth).



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**Figure 4:** Experimental Workflow for MIC Determination.

## Protocol: Human Dermal Absorption Study

This protocol is based on the methodology used to assess TCC absorption after showering.<sup>[14]</sup>

- **Subject Recruitment and Washout:** Recruit healthy human volunteers. Instruct subjects to abstain from using any TCC-containing products for a washout period (e.g., 3 weeks) before the study to establish baseline levels.
- **Product Administration:** Provide subjects with a pre-weighed bar of soap containing a known concentration of TCC (e.g., 0.6%). Instruct them to perform a single, whole-body shower

following a standardized procedure for lathering time and application.

- **Post-Shower Measurement:** After the shower, the soap bar is dried and re-weighed to calculate the total amount of product (and TCC) used.
- **Urine Sample Collection:** Collect all urine from each subject for a period of 72 hours post-shower. Record the volume of each sample.
- **Sample Analysis:** Analyze urine samples for TCC and its major metabolites (e.g., N-glucuronides) using a validated analytical method, such as online solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Calculation:** Quantify the total amount of TCC metabolites excreted over the 72-hour period. Use this value to estimate the total absorbed dose, based on known metabolic excretion rates (e.g., ~25% of absorbed TCC is excreted in urine).

## Conclusion

Triclocarban's history spans its rise as a ubiquitous consumer antibacterial agent to its regulatory decline due to safety and efficacy concerns. While effective, particularly against Gram-positive bacteria, its development story serves as a case study in the evolving understanding of the broader impacts of antimicrobial chemicals on human health and the environment. Its mechanisms of action, involving the disruption of essential bacterial pathways like fatty acid and menaquinone synthesis, are of significant interest to drug development professionals. Furthermore, its activity as an endocrine disruptor highlights the importance of comprehensive toxicological screening for high-production-volume chemicals. The data and protocols presented herein provide a technical foundation for researchers investigating antimicrobial agents, endocrine disruption, and the legacy of compounds like Triclocarban.

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